Caspase-3-Mediated Apoptosis in Colon Carcinoma
Murihexocin C exhibited an IC₅₀ of 0.50 µg/mL (0.79 µM) against human colon carcinoma Col 2 cells, while normal Chinese hamster ovarian AA8 cells required a higher concentration (IC₅₀ 0.78 µg/mL, 1.24 µM), yielding a 1.56‑fold selectivity window toward the cancer line [1]. Apoptotic cell death was confirmed by TUNEL assay at 50 µg/mL, with coincident activation of effector caspase‑3 and down‑regulation of Bcl‑2‑like protein [1]. These mechanistic markers are absent in many acetogenins that solely arrest cell growth without engaging the programmed cell death machinery.
| Evidence Dimension | Cytotoxicity (IC₅₀) and apoptosis induction |
|---|---|
| Target Compound Data | Col 2 IC₅₀ = 0.50 µg/mL (0.79 µM); AA8 IC₅₀ = 0.78 µg/mL (1.24 µM) |
| Comparator Or Baseline | Normal Chinese hamster ovarian AA8 cells (same assay) |
| Quantified Difference | 1.56‑fold greater potency against colon carcinoma cells vs normal cells |
| Conditions | Human colon carcinoma Col 2 cell line; AA8 normal ovarian cells; 12 h exposure; TUNEL assay; caspase‑3 activity measurement |
Why This Matters
This provides direct, quantitative evidence that murihexocin C preferentially kills colorectal cancer cells while activating a defined apoptotic pathway, a critical selection criterion for researchers studying colon‑cancer‑selective agents.
- [1] Mazahery ARF, Dator RP, Concepcion GP, Jacinto SD. Murihexocin C from the leaves of Annona squamosa Linn. induces apoptosis in human colon carcinoma Col 2 cell line. Philipp Agric Sci. 2009;92(2):122-132. View Source
